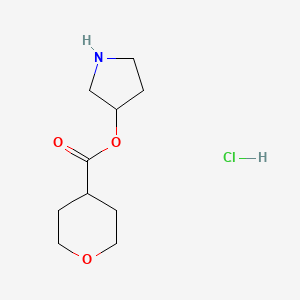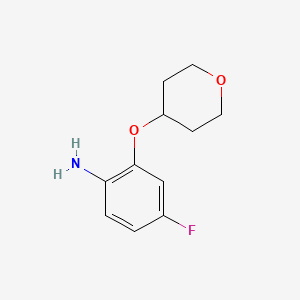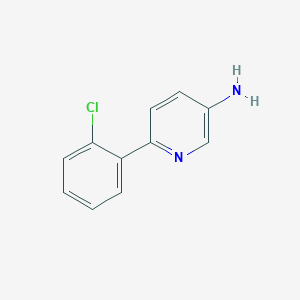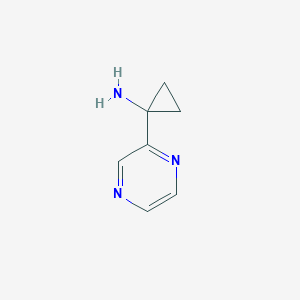
5-Bromo-2-(3-piperidin-1-yl-propoxy)-pyridine
Vue d'ensemble
Description
5-Bromo-2-(3-piperidin-1-yl-propoxy)-pyridine, also known as 5-BPP, is a heterocyclic compound used in a wide range of scientific research applications. It is a versatile compound that has been used in a variety of different fields, such as organic chemistry, pharmacology, and biochemistry. 5-BPP has been studied extensively due to its potential applications in medicinal chemistry and drug design. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 5-BPP research.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- The compound has been utilized in the synthesis of complex chemical structures. For example, it reacts with pyridine and potassium carbonate to yield products like 1-{2,2-dimethyl-4,6-dioxo-5-(1-pyridinio)-1,3-dioxan-5-yl}pyridinium ylide. The crystal structure analysis of such products is vital for understanding their properties (Kuhn, Al-Sheikh, & Steimann, 2003).
Molecular Transformations
- The compound is involved in chemical reactions that lead to the formation of new molecular structures. For instance, isoxazolo[2,3-a]-pyridinium salts undergo rearrangement to form 5,6-dihydro-4H-furo[3,2-b]pyridin-2-ones, suggesting a keten intermediate formation, which is crucial in organic synthesis (Good, Jones, & Phipps, 1972).
Crystal Structure Characterization
- The crystal and molecular structure of compounds derived from 5-Bromo-2-(3-piperidin-1-yl-propoxy)-pyridine has been a subject of research. Investigations focus on the molecular geometry in the solid state and related intermolecular interactions, which are essential in materials science and pharmaceutical research (Rodi et al., 2013).
Photophysical Studies
- Derivatives of this compound have been studied for their photoreactions, like excited-state intramolecular proton transfer. These studies are crucial in the field of photochemistry and the development of photophysical materials (Vetokhina et al., 2012).
Bioactivity Research
- It is used in the synthesis of compounds with potential biological activities. For instance, its derivatives have been tested for fungicidal and antiviral activities, which is significant in the development of new pharmaceuticals (Li et al., 2015).
Corrosion Inhibition Studies
- Piperidine derivatives, which can be synthesized from compounds like 5-Bromo-2-(3-piperidin-1-yl-propoxy)-pyridine, are studied for their potential as corrosion inhibitors. This is important in material science and engineering for the protection of metals (Kaya et al., 2016).
Propriétés
IUPAC Name |
5-bromo-2-(3-piperidin-1-ylpropoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O/c14-12-5-6-13(15-11-12)17-10-4-9-16-7-2-1-3-8-16/h5-6,11H,1-4,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANDSAUQPNOHQPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCOC2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[(5-Pyrazin-2-yl-4H-1,2,4-triazol-3-yl)methyl]-amine dihydrochloride](/img/structure/B1397037.png)

![4-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B1397041.png)






